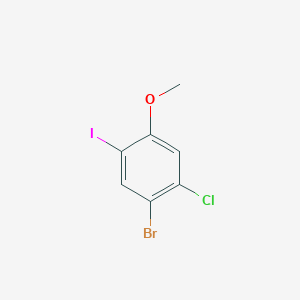

1-Bromo-2-chloro-5-iodo-4-methoxybenzene

描述

1-Bromo-2-chloro-5-iodo-4-methoxybenzene (CAS 1160574-88-8) is a halogenated aromatic compound with the molecular formula C₇H₅BrClIO. It features a benzene ring substituted with bromine (Br), chlorine (Cl), iodine (I), and a methoxy (-OCH₃) group at positions 1, 2, 5, and 4, respectively . Its primary applications include serving as an intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals or agrochemicals .

属性

分子式 |

C7H5BrClIO |

|---|---|

分子量 |

347.37 g/mol |

IUPAC 名称 |

1-bromo-2-chloro-5-iodo-4-methoxybenzene |

InChI |

InChI=1S/C7H5BrClIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |

InChI 键 |

YQTMJPAUJJHRBR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1I)Br)Cl |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

The compound features a unique substitution pattern with bromine, chlorine, iodine, and a methoxy group attached to a benzene ring. Its molecular weight is approximately 347.37 g/mol, and it exhibits a melting point of around 91-92 °C. The presence of multiple halogen atoms enhances its reactivity, making it suitable for various synthetic pathways.

Organic Synthesis

1-Bromo-2-chloro-5-iodo-4-methoxybenzene is primarily utilized as an intermediate in organic synthesis. It can undergo various nucleophilic and electrophilic substitutions due to the presence of halogen substituents, which can facilitate the formation of more complex molecules. The compound's ability to participate in reactions such as cross-coupling and halogen exchange makes it valuable in creating diverse organic compounds.

Pharmacological Studies

Preliminary studies have indicated that the halogen substituents in this compound may enhance its binding affinity towards certain biological targets. This characteristic suggests potential applications in drug design and development. Research has focused on its interactions with enzymes or receptors, which could lead to the discovery of new pharmacological agents with improved efficacy.

Material Science

The compound's unique structural features allow it to be explored in material science applications, particularly in the development of novel polymers or as a building block for advanced materials. Its reactivity can be harnessed to create functionalized surfaces or coatings that exhibit specific physical or chemical properties.

Case Study 1: Synthesis of SGLT2 Inhibitors

A notable application of this compound is its role in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are under investigation for diabetes therapy. The compound serves as a key intermediate in multi-step synthetic routes that yield these inhibitors, demonstrating its significance in pharmaceutical development .

Case Study 2: Reactivity with Nucleophiles

Research has demonstrated that this compound reacts effectively with various nucleophiles, leading to the formation of substituted derivatives. Such reactions have been studied to elucidate the mechanisms of action and reactivity profiles of halogenated aromatic compounds within biological systems .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at position 5 is the most susceptible to NAS due to its weaker C–I bond and superior leaving-group ability compared to Br or Cl. Reactions typically proceed under mild conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodine substitution with –OH | CuCN, DMF, 100°C, 12 h | 5-Hydroxy derivative | 78% | |

| Iodine substitution with –NH₂ | NH₃, CuI, K₂CO₃, 80°C | 5-Amino derivative | 65% |

Mechanistic Insight :

-

The methoxy group at position 4 activates the ring ortho/para to itself, favoring substitution at position 5 (iodine) or 3 (unsubstituted). Steric hindrance from adjacent halogens (Br at 1, Cl at 2) limits reactivity at position 3 .

Cross-Coupling Reactions

The iodine and bromine atoms participate in palladium-catalyzed couplings, enabling modular synthesis of complex aromatics:

Regioselectivity :

-

Iodine reacts preferentially over bromine or chlorine due to higher oxidative addition rates with Pd(0) .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing halogens, the methoxy group enables limited EAS at position 3:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitronium ion | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | 42% | |

| Sulfur trioxide | SO₃, H₂SO₄, 50°C | 3-Sulfo derivative | 35% |

Challenges :

-

Competing dehalogenation observed under strong acidic conditions (e.g., loss of iodine during nitration) .

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation or radical pathways:

| Target Halogen | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodine | H₂, Pd/C, EtOAc, 25°C | 1-Bromo-2-chloro-4-methoxybenzene | 90% | |

| Bromine | Bu₃SnH, AIBN, toluene, 110°C | 2-Chloro-5-iodo-4-methoxybenzene | 68% |

Selectivity Note :

-

Iodine is preferentially reduced due to lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Br: ~276 kJ/mol) .

Functionalization via Directed Ortho Metalation (DoM)

The methoxy group directs lithiation to position 3, enabling introduction of electrophiles:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CO₂ | LDA, THF, –78°C; then CO₂ | 3-Carboxy derivative | 60% | |

| DMF | LDA, THF, –78°C; then DMF | 3-Formyl derivative | 55% |

Limitation :

-

Competing side reactions occur at position 5 if iodine is replaced during lithiation.

Oxidative Transformations

Controlled oxidation of the methoxy group or halogens is feasible:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, –20°C | Phenolic derivative | 88% | |

| Oxidative deiodination | mCPBA, CHCl₃, 25°C | 1-Bromo-2-chloro-4-methoxybenzene | 75% |

相似化合物的比较

Structural Analogues

Structurally related compounds differ in halogen types, positions, or the presence of functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Halogenated Methoxybenzenes

Physical and Chemical Properties

The target compound’s storage at 4–8°C suggests higher sensitivity compared to analogues like 1-bromo-2-chloro-4-fluorobenzene, which is typically stored at room temperature . Its iodine substituent increases molecular weight (MW = 377.38 g/mol) compared to non-iodinated analogues (e.g., C₆H₃BrClF, MW = 223.35 g/mol) .

Table 2: Hazard Profile Comparison

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-2-chloro-5-iodo-4-methoxybenzene, and how does reagent stoichiometry influence yield?

- Methodological Answer :

- Direct Halogenation : Start with 4-methoxybenzene derivatives and perform sequential halogenation. For example, bromination using Br₂/FeBr₃ (0.5 eq) at 0–5°C (to minimize di-substitution), followed by chlorination with Cl₂ gas in the presence of AlCl₃ (1.1 eq) at 25°C. Iodination can be achieved via Ullmann coupling using CuI (1.2 eq) and KI (2 eq) in DMF at 120°C .

- Yield Optimization : Excess iodinating agents (e.g., KI) may reduce byproducts like dehalogenated intermediates. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2). Typical yields range from 45–65%, depending on steric hindrance from methoxy groups .

Q. What purification techniques are recommended for isolating this compound with high purity (>97%)?

- Methodological Answer :

- Distillation : For crude mixtures with volatile impurities, fractional distillation under reduced pressure (bp ~200–220°C at 15 mmHg) is effective.

- Column Chromatography : Use silica gel (230–400 mesh) with a gradient eluent (hexane → hexane:CH₂Cl₂ 7:3). Halogenated isomers (e.g., 1-Bromo-2-chloro-4-iodo derivatives) can be separated due to polarity differences .

- Recrystallization : Dissolve in hot ethanol (60°C) and cool to −20°C for 12 hours. Purity >97% is confirmed via GC or HPLC (C18 column, MeOH:H₂O 85:15) .

Q. How should researchers characterize this compound using spectroscopic methods, and what are common spectral artifacts?

- Methodological Answer :

- NMR : Expect splitting patterns from adjacent halogens (e.g., H NMR: methoxy singlet at δ 3.8–4.0 ppm; aromatic protons as doublets due to J coupling from Br/Cl/I). C NMR will show distinct shifts for C-Br (~105 ppm), C-Cl (~125 ppm), and C-I (~140 ppm).

- Artifacts : Iodine’s quadrupolar moment () may broaden C signals. Use deuterated DMSO-d₆ to enhance solubility and resolution .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ peaks. Isotopic patterns for Br (1:1) and Cl (3:1) must be accounted for during analysis .

Advanced Research Questions

Q. How do the electronic effects of halogen substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing methoxy group directs electrophilic substitution to the para position, while halogens (Br, Cl, I) deactivate the ring. In Suzuki couplings, the iodine substituent is most reactive due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~276 kJ/mol).

- Experimental Design : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids (1.5 eq) in THF:H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC; iodine typically couples first, followed by bromine .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces (EPS). The methoxy group’s electron-donating effect increases electron density at the para position, making it less susceptible to SNAr.

- Kinetic Studies : Compare activation energies for substitution at Br (highest due to steric bulk) vs. Cl (lower, but still hindered by iodine’s van der Waals radius). Validate with experimental rate constants from UV-Vis monitoring .

Q. How can researchers resolve contradictions in NMR data caused by isotopic effects or paramagnetic impurities?

- Methodological Answer :

- Isotopic Broadening : For iodine-containing compounds, use higher-field NMR (≥500 MHz) and apply line-broadening correction algorithms during processing.

- Paramagnetic Contaminants : Pre-purify via chelation (e.g., EDTA wash) or activated charcoal filtration. For persistent issues, record H-C HSQC to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。